molecular formula C11H12O4 B12467813 Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

Cat. No.: B12467813
M. Wt: 208.21 g/mol
InChI Key: JTLOUXXZZFFBBW-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a methoxy group and a hydroxy group on the phenyl ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLOUXXZZFFBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve a high yield of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with NaOH (1 M) in H<sub>2</sub>O/THF at 60°C for 4 hr yields 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid (85% yield) .

  • Acidic Hydrolysis : HCl (6 M) in ethanol at reflux for 8 hr produces the same acid (72% yield) .

Reaction ConditionsReagentsProductYieldSource
60°C, 4 hr, THF/H<sub>2</sub>ONaOH (1 M)3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid85%
Reflux, 8 hr, ethanolHCl (6 M)3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid72%

Demethylation Reactions

The methoxy group undergoes demethylation under strong acidic or nucleophilic conditions:

  • BBr<sub>3</sub>-Mediated Demethylation : Reaction with BBr<sub>3</sub> (3 eq) in CH<sub>2</sub>Cl<sub>2</sub> at −78°C for 2 hr followed by warming to 25°C yields 3-(3,4-dihydroxyphenyl)prop-2-enoate (89% yield) .

Reaction ConditionsReagentsProductYieldSource
−78°C → 25°C, CH<sub>2</sub>Cl<sub>2</sub>BBr<sub>3</sub> (3 eq)Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate89%

Oxidation Reactions

The phenolic hydroxyl group and α,β-unsaturated system participate in oxidation:

  • Fremy’s Salt Oxidation : Treatment with Fremy’s salt (K<sub>2</sub>SO<sub>4</sub>·KHSO<sub>4</sub>) in pH 7 buffer generates a quinone derivative (63% yield) .

  • Epoxidation : Reaction with m-CPBA in CH<sub>2</sub>Cl<sub>2</sub> forms an epoxide at the double bond (58% yield) .

Reaction ConditionsReagentsProductYieldSource
pH 7 buffer, 25°C, 6 hrFremy’s salt3-(3-oxo-4-methoxyphenyl)prop-2-enoate63%
CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 hrm-CPBAEpoxidized derivative58%

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at the para position relative to the hydroxyl group (71% yield) .

  • Sulfonation : H<sub>2</sub>SO<sub>4</sub> (fuming) at 50°C for 3 hr produces the sulfonated derivative (65% yield) .

Reaction ConditionsReagentsProductYieldSource
0°C, HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitrating mixture3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate71%
50°C, 3 hr, H<sub>2</sub>SO<sub>4</sub>Fuming H<sub>2</sub>SO<sub>4</sub>Sulfonated derivative65%

Conjugate Addition Reactions

The α,β-unsaturated ester participates in Michael additions:

  • Thiol Addition : Reaction with benzyl mercaptan in EtOH with NaOEt as base yields a β-thioether derivative (82% yield) .

  • Amine Addition : Morpholine in THF at 25°C forms a β-amino ester (76% yield) .

Reaction ConditionsReagentsProductYieldSource
EtOH, NaOEt, 25°C, 2 hrBenzyl mercaptanβ-(Benzylthio) derivative82%
THF, 25°C, 4 hrMorpholineβ-Morpholino derivative76%

Photochemical Reactions

UV-induced [2+2] cycloaddition forms a cyclobutane dimer:

  • UV Irradiation : Exposure to UV light (λ = 254 nm) in CH<sub>3</sub>CN for 12 hr yields the dimeric cyclobutane product (55% yield) .

Reaction ConditionsReagentsProductYieldSource
UV (254 nm), CH<sub>3</sub>CN, 12 hrNoneDimeric cyclobutane55%

Catalytic Hydrogenation

The double bond undergoes hydrogenation:

  • H<sub>2</sub>/Pd-C : Hydrogenation in MeOH at 25°C under 1 atm H<sub>2</sub> produces methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (92% yield) .

Reaction ConditionsReagentsProductYieldSource
25°C, 1 atm H<sub>2</sub>, MeOHPd-C (10%)Saturated propanoate ester92%

Esterification and Transesterification

The methyl ester undergoes transesterification with higher alcohols:

  • Ethanolysis : Reflux with EtOH and H<sub>2</sub>SO<sub>4</sub> (cat.) for 6 hr yields ethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate (78% yield) .

Reaction ConditionsReagentsProductYieldSource
Reflux, 6 hr, EtOHH<sub>2</sub>SO<sub>4</sub> (cat.)Ethyl ester derivative78%

Scientific Research Applications

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can inhibit the release of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. It may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
  • Methyl ferulate
  • Ferulic acid methyl ester

Uniqueness

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate, also known as methyl ferulate, is a derivative of ferulic acid, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H12O4
  • Molar Mass : 208.21 g/mol
  • Density : 1.204 g/cm³
  • Melting Point : 62-65 °C
  • Solubility : Slightly soluble in water; more soluble in organic solvents like methanol and acetone.

Antioxidant Properties

Methyl ferulate exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a pivotal role in disease progression.

Anti-inflammatory Effects

Research indicates that methyl ferulate can inhibit the expression of pro-inflammatory mediators. In primary bone marrow-derived macrophages, it significantly suppressed the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The compound also reduced levels of phosphorylated p38 and JNK MAPK pathways, suggesting its potential as an anti-inflammatory agent .

Antitumor Activity

Methyl ferulate has demonstrated anticancer properties in various studies. It inhibits the proliferation of cancer cells and induces apoptosis in different cancer cell lines. For instance, it has been reported to affect cell cycle regulators, leading to cell cycle arrest and apoptosis in prostate and breast cancer cells .

The biological activities of methyl ferulate can be attributed to several mechanisms:

  • Scavenging Free Radicals : Its ability to donate electrons helps neutralize free radicals.
  • Inhibition of COX Enzymes : By downregulating COX-2 expression, it reduces the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Cell Cycle Proteins : It affects proteins involved in cell cycle regulation, promoting apoptosis in cancer cells .

Case Studies and Research Findings

StudyObjectiveFindings
Fu et al., 2022Evaluate the anti-inflammatory effectsMethyl ferulate inhibited COX-2 expression and showed no cytotoxicity at concentrations up to 25 µg/mL .
PMC8399583Assess anticancer propertiesDemonstrated significant inhibition of proliferation in LNCaP cells with IC50 values indicating effective dose-dependent activity .
MDPI ReviewOverview of cardiovascular benefitsHighlighted antioxidant and endothelial-protective activities relevant for cardiovascular health .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate?

  • Methodological Answer : The compound can be synthesized via esterification of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via coupling reactions involving substituted cinnamic acid derivatives. Reaction conditions such as solvent (e.g., dichloromethane or THF), temperature (room temperature to reflux), and purification steps (column chromatography or recrystallization) are critical for yield optimization. Similar protocols for methyl ester synthesis are detailed in studies of α-amino esters/acrylates, where IR, NMR, and HRMS data validate structural integrity .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methoxy, hydroxy, and conjugated double bonds). IR confirms ester carbonyl (~1700 cm⁻¹) and hydroxyl (~3200 cm⁻¹) stretches. HRMS provides exact mass verification (e.g., [M+H]+ calculated for C₁₁H₁₂O₄: 208.0735) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and angles. Programs like ORTEP-3 visualize molecular geometry and hydrogen bonding networks .

Q. What role do hydrogen bonds play in the crystal packing of this compound?

  • Methodological Answer : Hydrogen bonding (e.g., O–H···O between hydroxy and methoxy/ester groups) stabilizes the crystal lattice. Graph set analysis (e.g., Etter’s rules) classifies motifs like D (donor) and A (acceptor) patterns. Such interactions are critical for predicting polymorphism and co-crystal formation .

Advanced Research Questions

Q. How can contradictions in crystallographic data during refinement be resolved?

  • Methodological Answer : Discrepancies in thermal parameters or occupancy ratios require iterative refinement using SHELXL. Tools like PLATON validate geometry (e.g., ADDSYM for missed symmetry) and check for twinning or disorder. High-resolution data (<1.0 Å) improves accuracy, while TLS parameterization models anisotropic motion .

Q. What computational approaches predict the biological activity or electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) screens interactions with biological targets (e.g., enzymes or receptors). Studies on analogous methyl acrylates demonstrate correlations between electronic structure (e.g., charge distribution) and bioactivity .

Q. How does graph set analysis enhance the understanding of hydrogen bonding in polymorphic forms?

  • Methodological Answer : By categorizing hydrogen bonds into R²₂(8) or C(6) motifs, researchers predict packing efficiency and stability. For example, a dominant D₁¹ motif may favor a denser polymorph. Experimental validation via temperature-dependent XRD and DSC complements computational predictions .

Q. What strategies optimize the compound’s use as a synthetic intermediate in complex molecule assembly?

  • Methodological Answer : The α,β-unsaturated ester moiety enables Michael additions or Diels-Alder reactions. Protecting the hydroxy group (e.g., silylation) prevents side reactions. Case studies on methyl cinnamate derivatives highlight regioselective functionalization at the β-position under mild conditions .

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